molecular formula C16H17N3O5 B2905679 N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034361-01-6

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2905679
M. Wt: 331.328
InChI Key: SGSDHKBQKRBWCR-UHFFFAOYSA-N
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Description

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves the reaction of 2,4-dioxooxazolidine with pyrrolidine, followed by reaction with ethyl 2-bromoacetate and then benzoyl chloride.

Starting Materials
2,4-dioxooxazolidine, pyrrolidine, ethyl 2-bromoacetate, benzoyl chloride

Reaction
Step 1: 2,4-dioxooxazolidine is reacted with pyrrolidine to form N-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)acetamide., Step 2: N-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)acetamide is then reacted with ethyl 2-bromoacetate to form N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide., Step 3: Finally, N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)acetamide is reacted with benzoyl chloride to form the desired product, N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide.

Mechanism Of Action

The mechanism of action of N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond stabilizes the transition state of the reaction, allowing for increased reaction rates and specificity.

Biochemical And Physiological Effects

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has been shown to have several biochemical and physiological effects. These include inhibition of various enzymes, modulation of cellular signaling pathways, and alteration of protein-protein interactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide in lab experiments is its high specificity for certain enzymes. This allows for the selective inhibition or activation of specific enzymes, which is important for studying their roles in various biochemical processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research involving N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide. One area of research is the development of new synthetic methods for the compound, which can improve its yield and purity. Another area of research is the identification of new enzymes that can be targeted by the compound, which can expand its applications in various fields of research. Additionally, the development of new derivatives of the compound can improve its selectivity and potency, making it a more valuable tool for scientific research.

Scientific Research Applications

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide has numerous applications in scientific research. One of the most significant applications is in the study of enzyme-catalyzed reactions. This compound can be used as a substrate for various enzymes, allowing researchers to study the kinetics and mechanisms of these reactions.

properties

IUPAC Name

N-[2-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c20-13(8-17-15(22)11-4-2-1-3-5-11)18-7-6-12(9-18)19-14(21)10-24-16(19)23/h1-5,12H,6-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSDHKBQKRBWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-2-oxoethyl)benzamide

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